molecular formula C12H17Cl2N3S B1446322 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride CAS No. 1955532-05-4

4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

Cat. No. B1446322
M. Wt: 306.3 g/mol
InChI Key: MTLJTOFNLGDFHF-UHFFFAOYSA-N
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Description

“4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is a chemical compound . It has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The compound has been found to be an effective corrosion inhibitor, with the maximum inhibition efficiency reaching 96.06% at a 0.2 mM concentration .


Chemical Reactions Analysis

The compound acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions . It exhibits both physisorption and chemisorption . The compound acts as a mixed inhibitor .

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

A study by Böck et al. (2021) explored the synthesis and structural characterization of derivatives similar to 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine, highlighting different protonation sites and hydrogen bonding patterns. This research contributes to understanding the molecular conformations and intermolecular interactions of such compounds, which is crucial for their potential application in various scientific fields (Böck et al., 2021).

Tautomerism and Divalent N(I) Character

Bhatia et al. (2013) investigated the electronic structure and tautomeric forms of N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound. Their quantum chemical analysis revealed the existence of competitive isomeric structures and divalent N(I) character, which is significant for understanding the chemical behavior of these compounds in various applications (Bhatia et al., 2013).

Structural Characterization and Polymorphism

Another study by Böck et al. (2020) detailed the structural characterization of polymorphs derived from compounds similar to 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine. This research provides insights into the crystallographic analysis and the diverse intermolecular hydrogen bonding patterns, which are essential for understanding the material properties of these compounds (Böck et al., 2020).

Non-Covalent Interactions and Synthesis

Zhang et al. (2018) conducted a study on the synthesis and characterization of thiourea derivatives, which share structural similarities with the compound . Their research on non-covalent interactions and quantum chemical calculations contributes to the knowledge of synthesizing and manipulating such compounds for potential scientific applications (Zhang et al., 2018).

Electrochromic Devices

Yagmur et al. (2013) reported on the synthesis of a polymer precursor related to 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine and its application in fabricating multicolored electrochromic devices. This highlights the potential use of such compounds in the development of advanced material technologies (Yagmur et al., 2013).

properties

IUPAC Name

4-(4-pyridin-2-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.2ClH/c13-7-3-1-6-12-15-11(9-16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLJTOFNLGDFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Reactant of Route 2
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Reactant of Route 3
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Reactant of Route 4
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Reactant of Route 5
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Reactant of Route 6
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

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